N-(6-Aminohexyl)aminopropyltrimethoxysilane
Overview
Description
N-(6-Aminohexyl)aminopropyltrimethoxysilane is a high-functional silane compound characterized by the presence of hydrolysable methoxy groups and diamino groups. This compound is known for its enhanced reactivity, flexibility, and compatibility compared to conventional silanes. It is commonly used as a chemical intermediate and coupling agent in various industrial applications .
Mechanism of Action
Target of Action
N-(6-Aminohexyl)aminopropyltrimethoxysilane, also known as AHAPS, is a high-functional silane with hydrolysable methoxy and diamino groups . It is primarily used to modify the surface of inorganic materials, such as titanium dioxide (TiO2) nanoparticles and iron oxide nanoparticles . The primary targets of AHAPS are the hydroxyl groups present on the surface of these nanoparticles .
Mode of Action
AHAPS interacts with its targets through a process known as grafting . The methoxy groups of AHAPS undergo hydrolysis to form silanol groups, which can then react with the hydroxyl groups on the surface of the nanoparticles to form siloxane bonds . This results in the attachment of the AHAPS molecule to the nanoparticle surface . The presence of the amine group in the chain of AHAPS plays a key role in this adsorption reaction .
Biochemical Pathways
The modification of the nanoparticle surface can influence the nanoparticles’ interactions with other molecules and their overall performance in various applications .
Pharmacokinetics
It is known that ahaps reacts slowly with moisture/water , which could potentially affect its bioavailability.
Result of Action
The grafting of AHAPS onto nanoparticles results in the formation of a modified nanoparticle surface with improved reactivity, flexibility, and compatibility . This can enhance the performance of the nanoparticles in various applications. For example, it can improve the transparency of reactants in resin and inorganic filler .
Action Environment
The action of AHAPS is influenced by environmental factors such as moisture and temperature. AHAPS has a hydrolytic sensitivity of 7, indicating that it reacts slowly with moisture/water . Therefore, the presence of moisture can affect the rate of hydrolysis of the methoxy groups and subsequently the rate of grafting onto the nanoparticle surface. Additionally, the temperature can influence the rate of these reactions .
Biochemical Analysis
Biochemical Properties
N-(6-Aminohexyl)aminopropyltrimethoxysilane plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. The compound’s long-chain amino-functional silane structure enhances its reactivity and compatibility with different biochemical entities. It can improve the transparency of reactants in resin and inorganic filler, making it a versatile agent in biochemical processes .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular components can lead to changes in cell behavior and function, highlighting its importance in cellular biochemistry .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s hydrolysable methoxy and diamino groups allow it to form stable bonds with various biomolecules, facilitating its role in biochemical reactions. This interaction can lead to the modulation of enzyme activity and alterations in gene expression, further emphasizing its biochemical significance .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound reacts slowly with moisture and water, indicating its hydrolytic sensitivity. This property affects its stability and the duration of its biochemical effects in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial biochemical interactions, while higher doses could lead to toxic or adverse effects. Understanding the dosage thresholds and potential toxicities is essential for its safe and effective use in biochemical applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biochemical functions. The compound’s role in these pathways can influence metabolic flux and metabolite levels, further highlighting its importance in cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound interacts with transporters and binding proteins that facilitate its movement and localization within cellular compartments. These interactions determine its accumulation and distribution, impacting its overall biochemical effects .
Subcellular Localization
This compound’s subcellular localization is essential for its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles, where it exerts its biochemical effects. Understanding its subcellular distribution helps elucidate its role in cellular biochemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-(6-Aminohexyl)aminopropyltrimethoxysilane can be synthesized through the reaction of 1,6-hexanediamine with 3-chloropropyltrimethoxysilane under controlled conditions. The reaction typically involves the use of an organic solvent such as toluene and a base like triethylamine to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to reflux, and the product is purified through distillation or chromatography .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale batch or continuous processes. The raw materials are mixed in reactors equipped with temperature and pressure control systems to ensure optimal reaction conditions. The product is then subjected to purification steps, including distillation and filtration, to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: N-(6-Aminohexyl)aminopropyltrimethoxysilane undergoes various chemical reactions, including:
Hydrolysis: The methoxy groups can hydrolyze in the presence of moisture or water, forming silanol groups.
Condensation: The silanol groups can further condense to form siloxane bonds, leading to the formation of polymeric structures.
Substitution: The amino groups can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions:
Hydrolysis: Water or moisture, typically under ambient conditions.
Condensation: Catalysts such as acids or bases to promote the condensation reaction.
Substitution: Electrophiles like alkyl halides or acyl chlorides, often in the presence of a base.
Major Products:
Hydrolysis: Formation of silanol groups.
Condensation: Formation of siloxane bonds and polymeric structures.
Substitution: Formation of substituted amines and other derivatives.
Scientific Research Applications
Comparison with Similar Compounds
3-Aminopropyltriethoxysilane: Similar in structure but with ethoxy groups instead of methoxy groups.
N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane: Contains a shorter alkyl chain and is used in similar applications for surface modification and adhesion enhancement.
Uniqueness: N-(6-Aminohexyl)aminopropyltrimethoxysilane stands out due to its longer alkyl chain, which provides better flexibility and compatibility with various substrates. This unique structure allows for improved reactivity and the formation of more stable and transparent reactants in resin and inorganic filler applications .
Properties
IUPAC Name |
N'-(3-trimethoxysilylpropyl)hexane-1,6-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H30N2O3Si/c1-15-18(16-2,17-3)12-8-11-14-10-7-5-4-6-9-13/h14H,4-13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMVXVPUHCLLJRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCCNCCCCCCN)(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H30N2O3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60432924 | |
Record name | N-(6-AMINOHEXYL)AMINOPROPYLTRIMETHOXYSILANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60432924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51895-58-0 | |
Record name | N-(6-AMINOHEXYL)AMINOPROPYLTRIMETHOXYSILANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60432924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [3-(6-Aminohexylamino)propyl]trimethoxysilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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